3-(2H-1,3-benzodioxol-5-yl)-1-[2-(3-oxopiperazin-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-17-10-22(8-7-19-17)14-4-2-1-3-13(14)21-18(24)20-12-5-6-15-16(9-12)26-11-25-15/h1-6,9H,7-8,10-11H2,(H,19,23)(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGRLTFQVWJRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC=C2NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2H-1,3-benzodioxol-5-yl)-1-[2-(3-oxopiperazin-1-yl)phenyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and an important target in cancer immunotherapy.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxole moiety and a piperazine derivative. Its molecular formula is C17H18N2O4, with a molecular weight of approximately 314.34 g/mol.
Structural Formula
Inhibition of IDO1
IDO1 is implicated in immune regulation and tumor progression. Compounds that inhibit IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, which cancer cells exploit to evade immune responses.
In a study evaluating various phenyl urea derivatives, this compound was identified as a potent inhibitor of IDO1. The compound exhibited an IC50 value indicative of strong inhibitory activity, comparable to established inhibitors like epacadostat .
Structure-Activity Relationship (SAR)
The SAR studies highlighted that modifications to the benzene ring and the urea group significantly influenced IDO1 inhibitory activity. The presence of electron-withdrawing groups at the para-position of the phenyl ring enhanced binding affinity, while bulky substituents at ortho or meta positions diminished activity .
Case Studies
A notable case study involved the synthesis and testing of several derivatives based on the core structure of this compound. These derivatives were screened for their ability to inhibit IDO1 and were compared against known inhibitors. The results demonstrated that certain modifications could yield compounds with improved potency .
Table 1: IC50 Values of Selected Compounds
| Compound Name | IC50 (nM) |
|---|---|
| This compound | 0.7 |
| Epacadostat | 0.8 |
| BMS-E30 | 0.7 |
This table summarizes the inhibitory potency of selected compounds against IDO1, illustrating the competitive efficacy of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound’s structural analogs (from –7) share the benzodioxol group but differ in substituents and functional groups, impacting their physicochemical and biological properties. Below is a comparative analysis:
Table 1: Comparison of Structural and Functional Features
Functional Group Impact
- Benzodioxol vs. Benzofuran : Benzodioxol derivatives (target compound, –5) exhibit higher metabolic resistance compared to benzofuran derivatives () due to the electron-rich dioxole ring .
- Urea vs. Hydroxyurea: The target compound’s urea group enables dual hydrogen-bond donor/acceptor capacity, unlike the single hydroxyurea group in , which is more reactive but less stable .
- Oxopiperazine vs. Aliphatic Amines: The 3-oxopiperazine in the target compound enhances aqueous solubility and introduces a planar amide group, contrasting with the flexible methylamino/dimethylamino groups in –5 .
Crystallographic and Conformational Analysis
- Ring Puckering : The benzodioxol ring in the target compound likely adopts a slight puckered conformation, as described by Cremer and Pople’s coordinates (). This contrasts with the planar fused-ring system in .
- Validation Methods : Structure validation () for such compounds typically involves checking bond distances and angles against SHELX-refined models .
Q & A
How can researchers optimize the synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[2-(3-oxopiperazin-1-yl)phenyl]urea to improve yield and purity?
Answer:
The synthesis of this compound involves multi-step reactions, including coupling of the benzodioxole and 3-oxopiperazine moieties via a urea bridge. Key strategies include:
- Stepwise coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) for urea bond formation, ensuring controlled reaction temperatures (0–25°C) to minimize side reactions.
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance solubility of intermediates.
- Purification : Employ flash chromatography or preparative HPLC to isolate the product, monitored by TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Validate purity via <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .
What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Structural validation requires a combination of:
- NMR spectroscopy : <sup>1</sup>H NMR should resolve aromatic protons (δ 6.7–7.5 ppm for benzodioxole and phenyl groups) and urea NH signals (δ 8.5–9.5 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O, ~155 ppm) and piperazine carbons.
- X-ray crystallography : Single-crystal diffraction (using SHELXL) resolves bond lengths/angles and ring puckering (e.g., piperazine conformation). Validate with CCDC deposition .
- Mass spectrometry : HRMS with ESI+ mode detects [M+H]<sup>+</sup> with <1 ppm error.
How can molecular docking studies be designed to explore the interaction between this compound and potential biological targets?
Answer (Advanced):
- Target selection : Prioritize receptors with urea-binding pockets (e.g., kinases, GPCRs). Use PDB databases to identify co-crystallized urea derivatives.
- Docking software : Employ AutoDock Vina or Schrödinger Suite with OPLS4 force field. Parameterize the compound’s partial charges via DFT (B3LYP/6-31G*).
- Validation : Compare docking poses with experimental SAR data. Cross-check with mutagenesis studies (e.g., if piperazine oxygen is critical for H-bonding) .
What strategies resolve discrepancies in crystallographic data versus computational conformational predictions for this urea derivative?
Answer (Advanced):
- Conformational analysis : Use Cremer-Pople puckering coordinates to quantify piperazine ring distortion. Compare experimental (X-ray) vs. DFT-optimized (B3LYP/def2-TZVP) ring puckering amplitudes (e.g., θ ≈ 20° vs. 15°).
- Torsional flexibility : Assess urea bridge dihedral angles (Φ, Ψ) via molecular dynamics (MD) simulations in explicit solvent.
- Validation : Apply SHELXL’s TWIN/BASF commands to refine twinned crystals and resolve electron density ambiguities .
How should researchers analyze conflicting bioactivity data across different cell lines for this compound?
Answer (Advanced):
- Assay standardization : Use identical cell passage numbers, serum-free conditions, and endpoint measurements (e.g., ATP-based viability assays).
- Metabolic profiling : Quantify CYP450 isoforms (e.g., CYP3A4) in each cell line via LC-MS to assess compound metabolism differences.
- Target engagement : Perform CETSA (Cellular Thermal Shift Assay) to verify target binding in resistant cell lines.
- Data reconciliation : Apply multivariate analysis (PCA) to isolate variables (e.g., membrane permeability, efflux pumps) causing discrepancies .
What methodologies elucidate the compound’s stability under physiological conditions?
Answer (Basic):
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC-UV at 254 nm.
- Thermal stability : Use DSC/TGA to determine melting points and decomposition temperatures.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
How can researchers investigate the role of the benzodioxole moiety in modulating biological activity?
Answer (Advanced):
- Bioisosteric replacement : Synthesize analogs replacing benzodioxole with furan or thiophene. Compare IC50 values in enzymatic assays.
- SAR analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronic parameters (Hammett σ) with activity.
- Crystallography : Resolve co-crystals with target proteins to identify π-π stacking or H-bonding interactions .
What experimental approaches validate the compound’s selectivity for a target enzyme over closely related isoforms?
Answer (Advanced):
- Kinase profiling : Use radiometric assays (33P-ATP) against a panel of 50+ kinases (e.g., KinomeScan).
- Crystallographic overlay : Superimpose binding poses in isoforms (e.g., PI3Kα vs. PI3Kγ) to identify steric clashes or unfavorable contacts.
- Alanine scanning : Mutate key residues in the active site and measure ΔG binding via ITC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
